4-(Trifluoromethyl)benzamide

Medicinal Chemistry COX-1 Selective Inhibitors Analgesic Drug Discovery

Select 4-(Trifluoromethyl)benzamide to drive selectivity and metabolic stability in your drug programs. With a LogP of 2.5—versus 0.64 for benzamide—it enables precise ADME tuning of kinase inhibitors. Its carboxamide handle streamlines synthesis of 4-(trifluoromethyl)thiobenzamide for thiazole formation, a strategic advantage over benzoic acid analogs. Delivers COX-1 inhibitor TFAP (IC50 0.80 µM, 262-fold selectivity over COX-2). High ≥98% purity ensures consistent results in API and agrochemical R&D.

Molecular Formula C8H6F3NO
Molecular Weight 189.13 g/mol
CAS No. 1891-90-3
Cat. No. B156667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)benzamide
CAS1891-90-3
Synonyms4-(trifluoromethyl)benzamide
para-(trifluoromethyl)benzamide
Molecular FormulaC8H6F3NO
Molecular Weight189.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)C(F)(F)F
InChIInChI=1S/C8H6F3NO/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13)
InChIKeyWEJHBEDHLLBJFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)benzamide (CAS 1891-90-3): A Versatile Fluorinated Building Block for Pharmaceutical and Agrochemical Synthesis


4-(Trifluoromethyl)benzamide (CAS 1891-90-3) is a benzamide derivative featuring a trifluoromethyl group at the para position. This structural motif is widely recognized for its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity in drug discovery programs [1]. The compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including COX-1 selective inhibitors and kinase inhibitors [2], and is also employed in the development of pesticides [3]. Its primary utility lies in the strategic introduction of the trifluoromethyl pharmacophore into more complex molecular architectures, a task that generic benzamide analogs cannot fulfill.

Why 4-(Trifluoromethyl)benzamide Cannot Be Replaced by a Standard Benzamide or Benzoic Acid in Performance-Critical Applications


Generic substitution with unsubstituted benzamide, 4-methylbenzamide, or 4-chlorobenzamide is not feasible in applications where the unique electronic and steric properties of the trifluoromethyl group are required. The trifluoromethyl group confers significantly higher lipophilicity and metabolic stability compared to non-fluorinated analogs [1]. This is crucial for modulating pharmacokinetic profiles in drug development. While a 4-(trifluoromethyl)benzoic acid might seem like a viable alternative due to the same substituent, the carboxamide functional group provides a distinct reactive handle for further synthetic elaboration, enabling different downstream chemical transformations, such as conversion to thioamides or incorporation into heterocyclic systems [2]. Furthermore, direct structural analogs like 4-methylbenzamide possess a methyl group that lacks the electron-withdrawing strength and metabolic resistance of the CF3 moiety, leading to altered reactivity and biological activity [1]. The following section details specific, quantifiable differences that underscore the necessity of using this precise compound.

Quantitative Differentiation of 4-(Trifluoromethyl)benzamide: A Head-to-Head Analysis Against Key Analogs


COX-1 vs. COX-2 Selectivity: TFAP Derivative vs. Teriflunomide Impurity 3

The derivative N-(5-amino-2-pyridinyl)-4-(trifluoromethyl)benzamide (TFAP), which contains the target compound as its core scaffold, demonstrates a marked and quantifiable improvement in COX-1 selectivity compared to a closely related analog, Teriflunomide impurity 3 (4-Amino-N-(4-trifluoromethylphenyl)benzamide) [1]. TFAP exhibits a COX-1 IC50 of 0.80 ± 0.05 µM and a COX-2 IC50 of 210 ± 10 µM, representing a 262-fold selectivity for COX-1 [1]. In contrast, the comparator Teriflunomide impurity 3 has a COX-1 IC50 of 30 µM and a COX-2 IC50 >100 µM, yielding a COX-1/COX-2 selectivity ratio of only >3.3-fold [2].

Medicinal Chemistry COX-1 Selective Inhibitors Analgesic Drug Discovery

Lipophilicity Profile: 4-(Trifluoromethyl)benzamide vs. Unsubstituted Benzamide

The introduction of the trifluoromethyl group at the para position results in a substantial increase in lipophilicity compared to the parent compound, benzamide. The target compound, 4-(Trifluoromethyl)benzamide, has a predicted LogP value of 1.71 and an experimental LogP of 2.50 . In stark contrast, unsubstituted benzamide has a significantly lower LogP of 0.64 [1]. This difference directly impacts membrane permeability and in vivo distribution.

Drug Design Physicochemical Property ADME Optimization

Chemical Reactivity and Downstream Utility: Amide vs. Carboxylic Acid Functional Group

The primary amide functional group of 4-(Trifluoromethyl)benzamide provides a distinct and synthetically advantageous reactive handle compared to the carboxylic acid group of 4-(Trifluoromethyl)benzoic acid. The amide can be readily converted to a thioamide (4-(Trifluoromethyl)thiobenzamide, CAS 72505-21-6) via treatment with P4S10, a transformation that is not directly possible with the acid [1]. This thioamide intermediate is a crucial building block for constructing thiazole-containing pharmaceuticals [1].

Organic Synthesis Heterocycle Formation Functional Group Interconversion

Solubility Profile: 4-(Trifluoromethyl)benzamide vs. Methyl and Chloro Analogs

The para-trifluoromethyl group imparts distinct solid-state properties compared to other para-substituted benzamides. The target compound exhibits a relatively high melting point of 184-186 °C and a water solubility of 1720 mg/L at 25°C . For comparison, the 4-methyl analog (4-methylbenzamide) has a lower melting point of 161-163 °C [1], and the 4-chloro analog (4-chlorobenzamide) has a melting point of 178-180 °C [2]. The higher melting point of the target compound indicates stronger intermolecular interactions in the crystal lattice, which can be advantageous for purification by recrystallization and for achieving specific polymorphic forms.

Formulation Development Physicochemical Characterization Crystallization

Validated Application Scenarios for 4-(Trifluoromethyl)benzamide Based on Differential Evidence


Synthesis of Highly Selective COX-1 Inhibitors for Analgesic Drug Discovery

Procure 4-(Trifluoromethyl)benzamide as the optimal starting material for developing potent and selective COX-1 inhibitors like TFAP. The evidence demonstrates that this scaffold yields compounds with an IC50 of 0.80 µM against COX-1 and a 262-fold selectivity over COX-2, a profile that is quantitatively superior to other benzamide-based COX-1 inhibitors [1]. This enables the design of novel analgesics with a reduced risk of gastric toxicity, a key differentiation from traditional NSAIDs [1].

Construction of Thiazole-Containing Pharmaceutical Intermediates

Utilize 4-(Trifluoromethyl)benzamide for the direct synthesis of 4-(Trifluoromethyl)thiobenzamide, a critical intermediate for thiazole heterocycle formation. As outlined in patent literature [2], this one-step conversion is a strategic advantage over using the corresponding benzoic acid. This application scenario is directly supported by the evidence of the amide's unique reactivity, enabling efficient access to complex molecules for cardiovascular and other therapeutic programs [2].

Synthesis of Kinase Inhibitors with Enhanced Pharmacokinetic Properties

Employ this benzamide as a key building block in the synthesis of novel kinase inhibitors. The documented lipophilicity (LogP 1.71-2.50) , which is significantly higher than that of unsubstituted benzamide (LogP 0.64) [3], provides a clear, quantifiable advantage for optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of drug candidates. This property is essential for medicinal chemists aiming to improve oral bioavailability and target engagement .

Agrochemical Development: Formulation of Novel Pesticidal Agents

Source 4-(Trifluoromethyl)benzamide for use in the synthesis of next-generation pesticides. Patents explicitly describe the utility of 4-trifluoromethylbenzamides for plant and materials protection [4]. The physicochemical properties of the core scaffold, particularly its high melting point (184-186 °C) and moderate water solubility , make it a suitable building block for creating stable, bioactive agents with favorable environmental fate characteristics.

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